![molecular formula C8H4Br2F4 B2367754 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 2092564-82-2](/img/structure/B2367754.png)
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide
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Overview
Description
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2092564-82-2 . It has a molecular weight of 335.92 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is 1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide are not detailed in the searched resources, it is known that benzylic bromides can typically react via an SN1 or SN2 pathway . The exact pathway would depend on the specific reaction conditions and other reactants involved.Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide has a boiling point of 69 °C/4 mmHg and a density of 1.565 g/mL at 25 °C . It is a liquid at room temperature .Scientific Research Applications
Synthesis of FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, with its TFM group, can be used in the synthesis of these drugs .
Development of Anti-Neuroinflammatory Drugs
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide can be used in the development of potential anti-neuroinflammatory drugs . These drugs aim to inhibit Nuclear factor kappa B (NF-кB), offering a new therapeutic strategy for the treatment of neuroinflammatory diseases .
Synthesis of Flocoumafen
3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide can be used in the preparation of flocoumafen , a potent anticoagulant rodenticide.
Development of Reverse Transcriptase Inhibitors
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide could be used in the development of reverse transcriptase inhibitors .
Synthesis of Fluorine-Containing Compounds
Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, with its fluorine atoms, can be used in the synthesis of these compounds .
Development of Drugs for Various Diseases and Disorders
The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores . This suggests that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide could be used in the development of drugs for various diseases and disorders .
Safety and Hazards
The safety information available indicates that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide causes severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that the compound is a liquid at ambient temperature . Its boiling point is 188.3±35.0℃ (760 Torr), and it has a density of 1.640±0.06 g/cm3 (20 ºC 760 Torr) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a significant outcome in the field of organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is influenced by environmental factors such as temperature and pressure . It’s also sensitive to the presence of inert gases like nitrogen or argon . These factors can affect the compound’s stability, efficacy, and the overall success of the Suzuki–Miyaura cross-coupling reaction .
properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPJWCFHHZTZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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